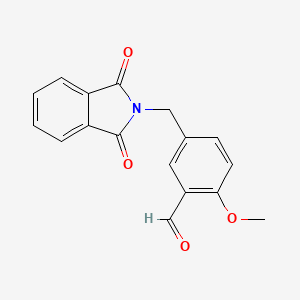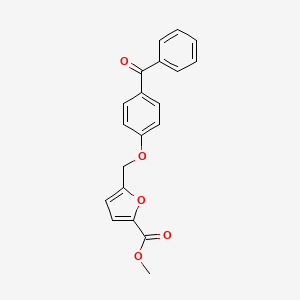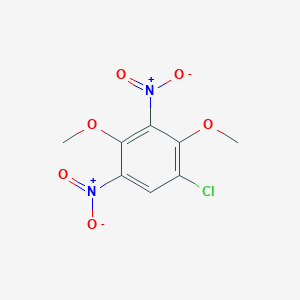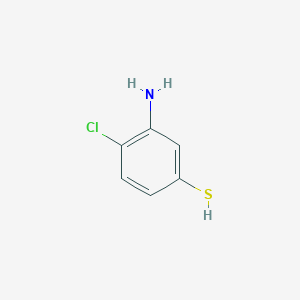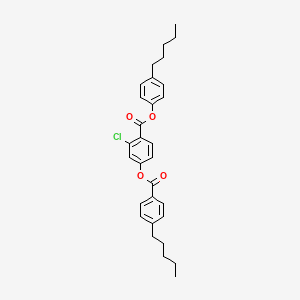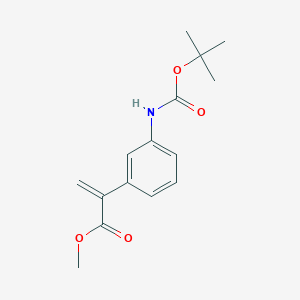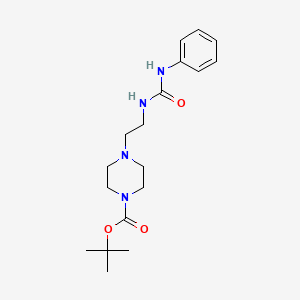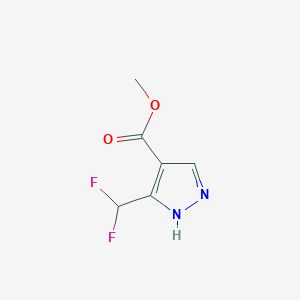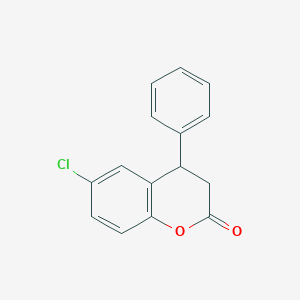
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to the corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can yield the fully saturated benzopyran derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Mécanisme D'action
The mechanism of action of 6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Flavonoids: A class of compounds with similar structures and diverse biological activities.
Chromones: Compounds with a similar core structure but different functional groups.
Uniqueness
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H11ClO2 |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
6-chloro-4-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H11ClO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2 |
Clé InChI |
FGTIYXDIBQUQIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=CC(=C2)Cl)OC1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl[3-(acetylamino)propyl]phosphonate](/img/structure/B8732199.png)
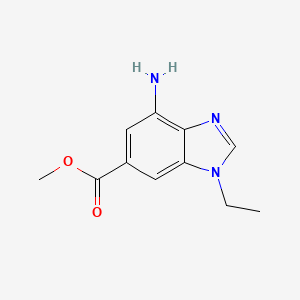
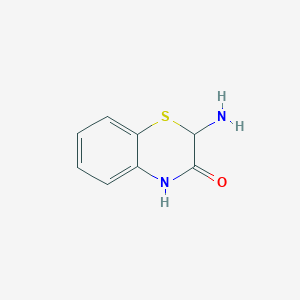
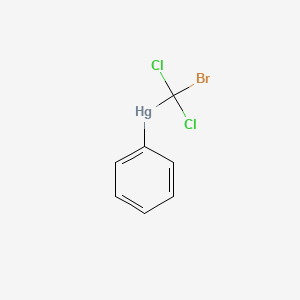
![8-Hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B8732237.png)
